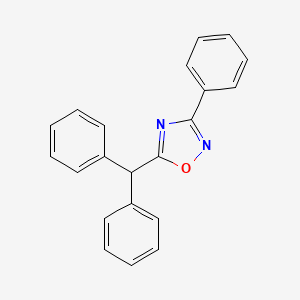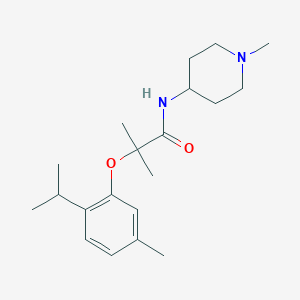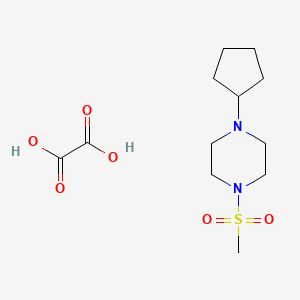
2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide, also known as NS-102, is a compound that has been studied for its potential use in treating various neurological disorders. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide is not fully understood, but it is believed to work by modulating the activity of certain ion channels in the brain. Specifically, 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide has been shown to inhibit the activity of the T-type calcium channel, which is involved in the generation of neuronal action potentials.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide can have a number of biochemical and physiological effects in the brain. For example, it has been shown to reduce the release of glutamate, an excitatory neurotransmitter that can contribute to neuronal damage in conditions such as stroke and traumatic brain injury. 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide has also been shown to increase the release of GABA, an inhibitory neurotransmitter that can help to reduce neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide in lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide has been shown to have relatively low toxicity, making it a safer option for use in animal studies. However, one limitation of using 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide is that it may not be effective in all types of neurological disorders, and further research is needed to determine its potential usefulness in different conditions.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide. For example, studies could investigate its potential use in treating other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, researchers could explore the potential of combining 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide with other drugs to enhance its neuroprotective effects. Finally, further studies could investigate the long-term effects of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide on the brain and its potential for use in clinical settings.
Synthesemethoden
The synthesis of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide involves several steps, including the reaction of 2-methylphenol with 2-bromo-1-chloropropane to form 2-(2-methylphenoxy)propan-1-ol. This intermediate is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the corresponding amide, which is subsequently methylated to yield 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide has been studied for its potential use in treating a variety of neurological disorders, including stroke, traumatic brain injury, and epilepsy. Research has shown that 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(2-methylphenoxy)propanamide may have neuroprotective effects, meaning it may help to prevent damage to the brain in these conditions.
Eigenschaften
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-7-5-6-8-12(10)19-15(3,4)14(18)16-13-9-11(2)20-17-13/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHODRQWUMVSIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5124967.png)

![1-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5124989.png)

![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)

![7-(difluoromethyl)-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5125011.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)
![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)

![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)